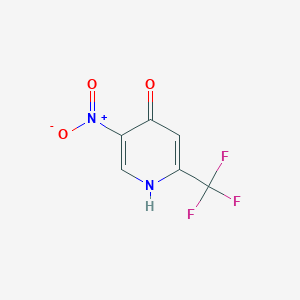

5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Vue d'ensemble

Description

5-Nitro-2-(trifluoromethyl)pyridin-4-ol (5-NFMP) is a compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a boiling point of 101.2 °C and a melting point of -9.8 °C. 5-NFMP is widely used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects. The compound has also been used in the development of new drugs and in the study of the mechanism of action of drugs.

Applications De Recherche Scientifique

Magnetic Materials and Single-Molecule Magnets

Complexes involving 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives have been explored for their magnetic properties, particularly in the development of single-molecule magnets (SMMs) and materials with specific magnetic behaviors. For instance, the synthesis and characterization of lanthanide complexes with nitronyl nitroxide radicals demonstrated tunable magnetic properties, where the careful adjustment of the ligand field around the metal center modifies spin dynamics, contributing to ferromagnetic coupling and potential SMM behavior (Mei et al., 2012).

Energetic Materials

Research into pyridine-based energetic materials has led to the development of compounds with high density and good detonation properties. The synthesis of fused, tricyclic pyridine-based energetic materials, like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), from 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives highlights advances in this area. These materials show promise due to their surprisingly high density, low thermal stability, and positive heat of formation, making them suitable for applications in explosives (Ma et al., 2018).

Nonlinear Optical Materials

Research into nonlinear optical (NLO) materials has benefited from derivatives of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. Studies on efficient nonlinear optical crystals, such as 3-methyl-4-nitropyridine-1-oxide, have focused on increasing the first-order hyperpolarizability of molecular units. These materials exploit the electronic "push-pull" property of the N-oxide bond for potential applications in optical computing and signal processing (Zyss et al., 1981).

Luminescent Sensors

Lanthanide-Metal Organic Frameworks (Ln-MOFs) constructed from mixed dicarboxylate ligands have been developed as selective multi-responsive luminescent sensors. These frameworks utilize 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives for sensing various analytes with high selectivity and sensitivity. The presence of free oxygen atoms in these Ln-MOFs, acting as Lewis basic sites, enables interactions with metal ions, making them suitable for detecting explosives and environmental pollutants (Zhang et al., 2018).

Catalysis

Nickel pyridinethiolate complexes have been synthesized as catalysts for the light-driven production of hydrogen from aqueous solutions, showcasing the application of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives in noble-metal-free systems. These complexes exhibit high activity for both photocatalytic and electrocatalytic hydrogen production, representing a significant advancement in the development of efficient and sustainable energy conversion technologies (Han et al., 2013).

Propriétés

IUPAC Name |

5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVNBMMOVZQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625280 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(trifluoromethyl)pyridin-4-ol | |

CAS RN |

438554-44-0 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)

![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)